molecular formula C18H21N5O3 B5472278 2-[(1-{[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]carbonyl}piperidin-3-yl)methyl]-1H-benzimidazole

2-[(1-{[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]carbonyl}piperidin-3-yl)methyl]-1H-benzimidazole

Cat. No.: B5472278
M. Wt: 355.4 g/mol
InChI Key: GBONMLZRZNFJBE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzimidazole, a piperidine, and an oxadiazole. Benzimidazoles are a class of compounds that are widely used in medicinal chemistry due to their biological activity . Piperidines are also common in pharmaceuticals and play a significant role in the pharmaceutical industry . Oxadiazoles are heterocyclic compounds that have been used in the synthesis of various pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the specific functional groups present. For example, the benzimidazole could undergo electrophilic substitution reactions, while the piperidine could undergo reactions typical of secondary amines .

Future Directions

The future research directions for this compound could include exploring its potential biological activity, given the known activities of other compounds containing benzimidazole, piperidine, and oxadiazole rings .

Properties

IUPAC Name

[3-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-25-11-16-21-22-17(26-16)18(24)23-8-4-5-12(10-23)9-15-19-13-6-2-3-7-14(13)20-15/h2-3,6-7,12H,4-5,8-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBONMLZRZNFJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(O1)C(=O)N2CCCC(C2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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